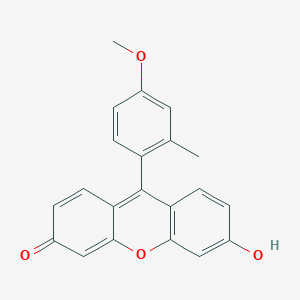

6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one is a xanthene derivative. Xanthenes are a class of organic compounds known for their fluorescent properties and are widely used in dyes, lasers, and as pH indicators.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one typically involves the condensation of appropriate phenolic and aromatic aldehyde precursors under acidic or basic conditions. The reaction may proceed through a Friedel-Crafts alkylation mechanism.

Industrial Production Methods

Industrial production methods for xanthenes often involve large-scale condensation reactions using catalysts to increase yield and efficiency. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinones.

Reduction: Reduction reactions may lead to the formation of hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogens, nitrating agents, and sulfonating agents are typical reagents.

Major Products

The major products depend on the specific reactions and conditions but may include various substituted xanthenes and hydroxy derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a fluorescent dye or pH indicator.

Biology: Employed in fluorescence microscopy and cell imaging.

Medicine: Investigated for its potential use in photodynamic therapy.

Industry: Utilized in the production of dyes and pigments.

Mécanisme D'action

The compound’s mechanism of action in biological systems often involves its interaction with cellular components, leading to fluorescence. The molecular targets may include nucleic acids and proteins, and the pathways involved could be related to cellular imaging and diagnostics.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluorescein: Another xanthene derivative widely used as a fluorescent tracer.

Rhodamine: Known for its use in fluorescence microscopy.

Eosin: Used as a dye and in histology.

Uniqueness

6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one may offer unique properties such as specific fluorescence wavelengths or enhanced stability compared to similar compounds.

Activité Biologique

6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one, also known by its CAS number 643755-84-4, is a synthetic compound belonging to the xanthone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C21H16O4

- Molecular Weight : 332.4 g/mol

- Structure : The compound features a xanthone backbone with a hydroxyl group and a methoxy-substituted phenyl group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 332.4 g/mol |

| CAS Number | 643755-84-4 |

| Chemical Structure | Structure |

Antioxidant Properties

Research indicates that xanthones possess significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that compounds with similar structures exhibited high antioxidant activity, suggesting that this compound may also exhibit these properties, potentially offering protective effects against oxidative stress-related diseases .

Antimicrobial Activity

Preliminary studies have shown that xanthone derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds structurally related to this compound have been tested against bacteria and fungi, revealing promising results. This suggests potential applications in treating infections or as preservatives in food and cosmetics .

Anti-inflammatory Effects

The anti-inflammatory potential of xanthones has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Investigations into related xanthone derivatives have indicated that they can modulate inflammatory pathways, which could be beneficial for conditions like arthritis or cardiovascular diseases .

Cytotoxicity and Cancer Research

Recent research has explored the cytotoxic effects of various xanthones on cancer cell lines. Studies have indicated that certain derivatives can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity makes them candidates for further investigation as potential chemotherapeutic agents. The specific activity of this compound in this context remains to be fully elucidated but warrants exploration due to its structural similarities to known anticancer agents .

The mechanisms underlying the biological activities of xanthones typically involve:

- Antioxidant Mechanism : Donation of hydrogen atoms to free radicals.

- Enzyme Inhibition : Competitive or non-competitive inhibition of enzymes involved in inflammatory pathways.

- Cell Signaling Modulation : Interaction with cellular signaling pathways that regulate cell survival and apoptosis.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various xanthones, demonstrating that compounds with hydroxyl substitutions had enhanced radical scavenging abilities compared to their methoxy counterparts. This supports the hypothesis that 6-hydroxy substituents contribute positively to antioxidant activity .

Investigation of Antimicrobial Properties

In a comparative study, several xanthone derivatives were screened for antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Cancer Cell Line Study

Research involving human breast cancer cell lines treated with various xanthone derivatives revealed that some compounds induced apoptosis through caspase activation pathways. This suggests that this compound could be further studied for its anticancer properties based on structural analogies .

Propriétés

IUPAC Name |

6-hydroxy-9-(4-methoxy-2-methylphenyl)xanthen-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O4/c1-12-9-15(24-2)5-8-16(12)21-17-6-3-13(22)10-19(17)25-20-11-14(23)4-7-18(20)21/h3-11,22H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQWKLCFUMLLGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.